molecular formula C20H24N10O19P4-4 B1263132 P1,P4-Bis(5'-adenosyl) tetraphosphate

P1,P4-Bis(5'-adenosyl) tetraphosphate

Cat. No.: B1263132
M. Wt: 832.4 g/mol
InChI Key: YOAHKNVSNCMZGQ-XPWFQUROSA-J
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Description

Diadenosine tetraphosphate, commonly known as AP4A, is a dinucleoside polyphosphate composed of two adenosine molecules linked by a chain of four phosphate groups. This compound is ubiquitous in nature, found in organisms ranging from bacteria to humans. AP4A is known for its role as a second messenger in cellular signaling, particularly in response to stress conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: AP4A can be synthesized through enzymatic and chemical methods. Enzymatically, it is produced by aminoacyl-tRNA synthetases in a reaction that requires a divalent cation. This process involves two concerted SN2 reactions . Chemically, AP4A can be synthesized by coupling adenosine monophosphate with adenosine triphosphate in the presence of a condensing agent such as dicyclohexylcarbodiimide.

Industrial Production Methods: Industrial production of AP4A typically involves biotechnological methods using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for AP4A synthesis, allowing for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: AP4A undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation. Hydrolysis of AP4A is catalyzed by Nudix hydrolases, which break down the compound into adenosine and adenosine triphosphate . Phosphorylation reactions involve the addition of phosphate groups, while oxidation reactions can modify the adenosine moieties.

Common Reagents and Conditions: Common reagents used in the reactions of AP4A include water (for hydrolysis), adenosine triphosphate (for phosphorylation), and oxidizing agents such as hydrogen peroxide. Reaction conditions typically involve physiological pH and temperature, although specific conditions may vary depending on the desired reaction.

Major Products: The major products formed from the reactions of AP4A include adenosine, adenosine triphosphate, and various phosphorylated derivatives. These products play significant roles in cellular metabolism and signaling.

Scientific Research Applications

Biological Significance

Cellular Signaling
Ap4A functions as a second messenger in cellular signaling pathways. It is involved in modulating various biological processes, including stress responses and transcription regulation. For instance, it influences the activity of transcription factors such as the microphthalmia-associated transcription factor and upstream stimulatory factor 2, thereby impacting gene expression levels.

Stress Response Mechanism
Research indicates that Ap4A acts as an alarmone during cellular stress. Its concentration increases significantly in response to environmental stresses, such as heavy metal exposure and viral infections. For example, exposure to cadmium resulted in a 30-fold increase in Ap4A levels in Vero cells, while viral infections caused varying effects on its concentration .

Medicinal Applications

Cancer Therapy
Ap4A has shown potential therapeutic applications in oncology. Studies suggest that it can induce apoptosis in cancer cells and enhance the motility of dendritic cells, which are crucial for immune responses. This makes it a candidate for developing novel cancer treatments.

Drug Development
The compound has been explored for its role in developing drugs targeting P2Y receptors, which are implicated in various diseases. For instance, dinucleoside tetraphosphates like Ap4A have been studied for their effectiveness in treating cystic fibrosis by stimulating chloride secretion in airway epithelial cells .

Biochemical Research Applications

Enzyme Interaction Studies
Ap4A is utilized extensively in biochemical research to study nucleotide interactions and enzymatic processes. It serves as a substrate or inhibitor for several enzymes, including adenosine kinases and Ap4A hydrolases from various organisms . The compound's structure allows researchers to investigate the mechanisms of polyphosphate synthesis and degradation.

Analytical Techniques
The compound has been used in photoaffinity labeling techniques to identify specific protein targets within complex biological systems. For instance, analogs of Ap4A have been synthesized for high-specificity labeling of proteins involved in nucleotide metabolism .

Industrial Applications

Biotechnology
In industrial biotechnology, Ap4A is employed in the production of genetically engineered microorganisms that synthesize nucleotides and nucleotide analogs. Its unique properties facilitate the development of bioprocesses that enhance nucleotide production.

Data Tables

Application AreaSpecific Use CaseKey Findings
Biological SignalingSecond messenger roleModulates transcription factors; increases under stress
Cancer TherapyInduction of apoptosisEnhances immune cell motility
Enzyme StudiesSubstrate for hydrolasesIdentifies enzyme mechanisms; competitive inhibition
Drug DevelopmentTargeting P2Y receptorsEffective in cystic fibrosis treatment
BiotechnologyNucleotide synthesisUsed in genetically engineered microorganisms

Case Studies

  • Viral Infection Response
    A study examined the effect of viral infections on intracellular Ap4A levels in Vero cells. It was found that simian virus 40 infection led to only a two-fold increase in Ap4A levels compared to a 30-fold increase from cadmium exposure, highlighting its role as a stress alarmone under different conditions .
  • Cancer Cell Apoptosis Induction
    Research demonstrated that Ap4A could induce apoptosis selectively in cancer cells while enhancing the antigen-presenting ability of dendritic cells, suggesting its dual role as both an anti-cancer agent and an immune system enhancer .

Mechanism of Action

AP4A exerts its effects by binding to specific protein targets and modulating their activity. One of its primary targets is the histidine triad nucleotide-binding protein 1, which is involved in the regulation of transcription factors. By binding to this protein, AP4A releases transcription factors from inhibitory complexes, leading to increased gene expression . Additionally, AP4A can act as a substrate for RNA polymerase, incorporating into RNA as a 5’ cap and enhancing RNA stability .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to AP4A include other dinucleoside polyphosphates such as diadenosine triphosphate (AP3A), diadenosine pentaphosphate (AP5A), and diadenosine hexaphosphate (AP6A). These compounds share a similar structure but differ in the number of phosphate groups linking the adenosine molecules.

Uniqueness: AP4A is unique due to its specific role as a second messenger in cellular signaling. While other dinucleoside polyphosphates also participate in cellular processes, AP4A’s ability to modulate transcription factors and enhance RNA stability sets it apart. Its involvement in stress responses and apoptosis further highlights its distinct biological functions .

Properties

Molecular Formula

C20H24N10O19P4-4

Molecular Weight

832.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)/p-4/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

YOAHKNVSNCMZGQ-XPWFQUROSA-J

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Synonyms

adenosine(5')tetraphospho(5')adenosine
Ap4A
AppppA
bis(5'-adenosyl)tetraphosphate
diadenosine 5',5'''-P(1),P(4)--tetraphosphate
diadenosine tetraphosphate
P(1), P(4)-diadenosine-5'tetraphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
P1,P4-Bis(5'-adenosyl) tetraphosphate
Reactant of Route 2
P1,P4-Bis(5'-adenosyl) tetraphosphate
Reactant of Route 3
P1,P4-Bis(5'-adenosyl) tetraphosphate
Reactant of Route 4
P1,P4-Bis(5'-adenosyl) tetraphosphate
Reactant of Route 5
P1,P4-Bis(5'-adenosyl) tetraphosphate
Reactant of Route 6
P1,P4-Bis(5'-adenosyl) tetraphosphate

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